molecular formula C19H21ClN2O3 B2831851 1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903139-00-3

1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2831851
CAS RN: 1903139-00-3
M. Wt: 360.84
InChI Key: RDMIKGYIVRBHFZ-UHFFFAOYSA-N
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Description

The compound “1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopentane ring and a 4-chlorophenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, 1-(4-Chlorophenyl)-1-cyclopentanecarbonyl chloride has been synthesized from the reactions of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid with diorganotin (IV) oxide or dichloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopentane ring, and a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring, the cyclopentane ring, and the 4-chlorophenyl group. The pyrrolidine ring, in particular, can undergo various reactions due to its nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could affect its solubility and stability . The exact properties would need to be determined experimentally.

Scientific Research Applications

Organic Synthesis

1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid serves as a building block in organic synthesis. Researchers have utilized it to create more complex molecules with specific functionalities. For instance:

Crystallography and Structural Studies

Understanding the crystal structures of compounds provides insights into their behavior and interactions. Researchers have investigated this compound’s crystal structure using X-ray diffraction techniques. Such studies contribute to our knowledge of molecular conformations and packing arrangements .

Future Directions

The compound “1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” and similar compounds could be further explored for their potential medicinal properties. For instance, their anticonvulsant and antinociceptive activities could be investigated in more detail . Additionally, their synthesis could be optimized, and their physical and chemical properties could be studied in more depth.

properties

IUPAC Name

1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c20-14-5-3-13(4-6-14)19(9-1-2-10-19)18(25)21-11-15(12-21)22-16(23)7-8-17(22)24/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMIKGYIVRBHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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